molecular formula C12H9N3O2S B14070912 6-(3-Methoxy-phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile CAS No. 131890-31-8

6-(3-Methoxy-phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile

Cat. No.: B14070912
CAS No.: 131890-31-8
M. Wt: 259.29 g/mol
InChI Key: KJJIVLJUFAMCFJ-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

The synthesis of 6-(3-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with thiourea and malononitrile under basic conditions to form the desired pyrimidine derivative. The reaction conditions often involve the use of ethanol as a solvent and a base such as sodium ethoxide to facilitate the condensation reaction.

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

6-(3-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

6-(3-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

When compared to other pyrimidine derivatives, 6-(3-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:

    4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives: These compounds share the core pyrimidine structure but differ in the substituents attached to the ring.

    3-methoxyphenyl derivatives: Compounds with the 3-methoxyphenyl group exhibit similar aromatic properties and can participate in similar chemical reactions.

The uniqueness of 6-(3-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile lies in its specific combination of the 3-methoxyphenyl group and the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine core, which provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

6-(3-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-17-8-4-2-3-7(5-8)10-9(6-13)11(16)15-12(18)14-10/h2-5H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJIVLJUFAMCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=O)NC(=S)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137005
Record name 1,2,3,4-Tetrahydro-6-(3-methoxyphenyl)-4-oxo-2-thioxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131890-31-8
Record name 1,2,3,4-Tetrahydro-6-(3-methoxyphenyl)-4-oxo-2-thioxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131890-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-(3-methoxyphenyl)-4-oxo-2-thioxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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